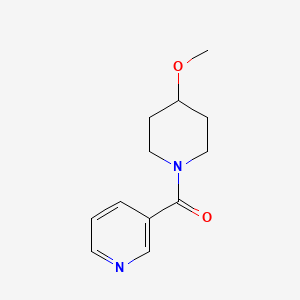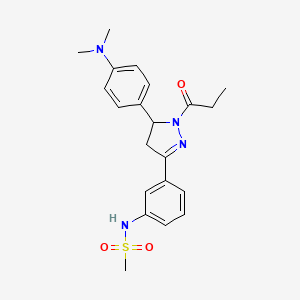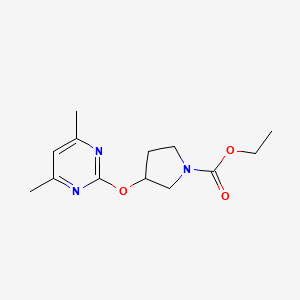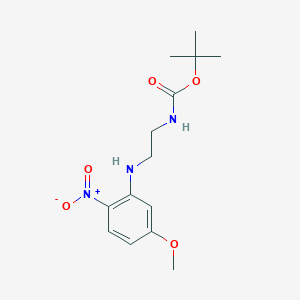![molecular formula C16H16ClF3N2O3 B2460950 methyl 5-chloro-2-{[(1E,3E)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}benzoate CAS No. 1210908-77-2](/img/structure/B2460950.png)
methyl 5-chloro-2-{[(1E,3E)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chloro-2-{[(1E,3E)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}benzoate is a complex organic compound belonging to the family of benzoates. With its unique combination of chemical groups, this compound offers intriguing properties and potential applications in various scientific fields. It is notable for its dual functional groups, which include both chlorinated and dimethylamino moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-2-{[(1E,3E)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. A common synthetic route involves the nucleophilic substitution reaction between 5-chlorobenzoic acid and an appropriate methylating agent under basic conditions. This is followed by the coupling of the resulting ester with a dimethylamino and trifluoro-containing alkyne or alkene under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods: For industrial production, continuous flow reactors are often used to enhance efficiency and scalability. The key steps involve high-precision control of temperature and pH, along with the use of robust catalysts to ensure high yield and purity. Solvent selection is crucial to optimize reaction rates and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes a variety of chemical reactions, including:
Oxidation: Under controlled conditions, the methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl groups within the compound can be reduced to their corresponding alcohols.
Substitution: The chloro group can be substituted with various nucleophiles to form a wide array of derivatives.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing agents like lithium aluminum hydride or sodium borohydride.
Nucleophiles such as amines, thiols, and alkoxides for substitution reactions.
Major Products Formed: The major products formed from these reactions include chlorinated derivatives, reduced alcohols, and various substituted benzoates, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: This compound is extensively used in synthetic organic chemistry as an intermediate in the preparation of more complex molecules. Its unique functional groups make it a valuable building block for creating structurally diverse compounds.
Biology: In biological research, it is utilized as a probe to study enzyme-substrate interactions, particularly those involving esterases and oxidoreductases. Its fluorinated moiety also enhances its utility in imaging studies.
Medicine: Potential medicinal applications include its use as a lead compound in the development of pharmaceuticals, particularly those targeting neurological and anti-inflammatory pathways due to its structural resemblance to known bioactive molecules.
Industry: In the industrial sector, it finds applications as a precursor in the synthesis of agrochemicals, dyes, and specialty polymers. Its stability and reactivity profile make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of methyl 5-chloro-2-{[(1E,3E)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}benzoate involves interaction with specific molecular targets, such as enzymes or receptors. Its chlorinated and trifluoromethyl groups enhance its binding affinity through hydrophobic and electronic interactions. The ester bond can undergo hydrolysis, releasing active metabolites that exert the desired biological effects.
Comparación Con Compuestos Similares
Compared to other benzoates, methyl 5-chloro-2-{[(1E,3E)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}benzoate stands out due to its trifluoromethyl and dimethylamino functionalities, which confer unique chemical reactivity and biological activity. Similar compounds include:
Methyl 4-chlorobenzoate: Lacks the trifluoromethyl and dimethylamino groups.
Ethyl 5-chloro-2-aminobenzoate: Lacks the trifluoromethyl group and has different alkyl substitution.
Methyl 2-amino-5-chlorobenzoate: Similar chlorinated benzoate but without the dimethylamino and trifluoromethyl groups.
Propiedades
IUPAC Name |
methyl 5-chloro-2-[[(1E,3E)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N2O3/c1-22(2)7-6-11(9-14(23)16(18,19)20)21-13-5-4-10(17)8-12(13)15(24)25-3/h4-9,21H,1-3H3/b7-6+,11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGZOQJXKTVEJB-RXUIJTJXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=CC(=O)C(F)(F)F)NC1=C(C=C(C=C1)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=C\C(=O)C(F)(F)F)/NC1=C(C=C(C=C1)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(1,3,3-Trimethyl-6-aza-bicyclo[3.2.1]octane-6-sulfonyl)-benzoic acid](/img/structure/B2460867.png)


![3-(2-methoxyethyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2460871.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B2460873.png)
![5-bromo-N-(2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)-5-(4-phenylpiperazine-1-carbonyl)phenyl)furan-2-carboxamide](/img/structure/B2460874.png)


![3-{[4-(AZEPANE-1-CARBONYL)PHENYL]METHYL}-6-BROMO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B2460878.png)
![2-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2460879.png)
![2-[3-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxothieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/new.no-structure.jpg)
![2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2460884.png)
![2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2460886.png)
![N-methyl-1-(pyrazin-2-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B2460889.png)
